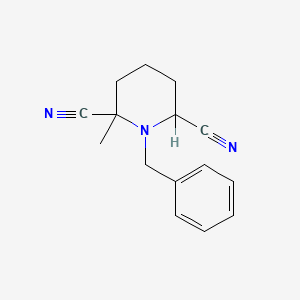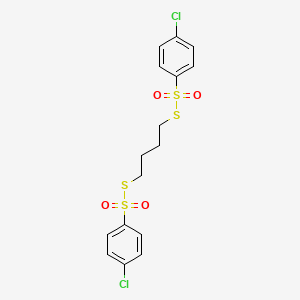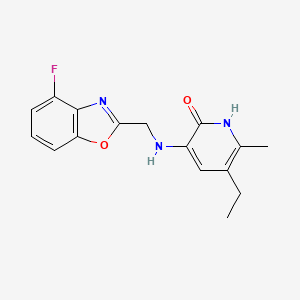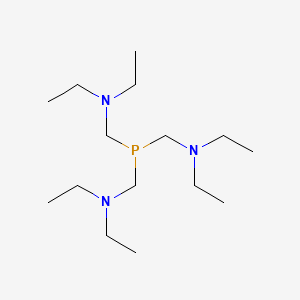
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three carbon atoms. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphines in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is then deprotonated to yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves the use of Grignard reagents or organolithium compounds. These reagents react with chlorophosphines to form the corresponding phosphine compounds. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation of the phosphine .
化学反応の分析
Types of Reactions
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the corresponding phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as borane-dimethylsulfide complex are used.
Substitution: Reactions typically involve electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine.
Substitution: Formation of new phosphine derivatives.
科学的研究の応用
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine with three trimethoxy-substituted phenyl groups.
Uniqueness
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is unique due to its specific structure, which includes diethylamino groups. This structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications. The presence of diethylamino groups can also influence the compound’s solubility and reactivity compared to other tertiary phosphines .
特性
CAS番号 |
16111-57-2 |
|---|---|
分子式 |
C15H36N3P |
分子量 |
289.44 g/mol |
IUPAC名 |
N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3 |
InChIキー |
OLAVNUMCBMWBMW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CP(CN(CC)CC)CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


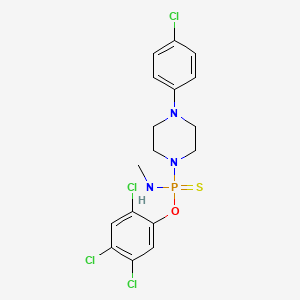
methanone](/img/structure/B12791111.png)
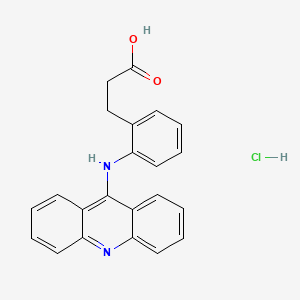

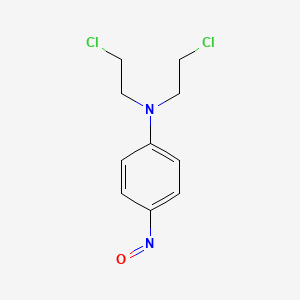

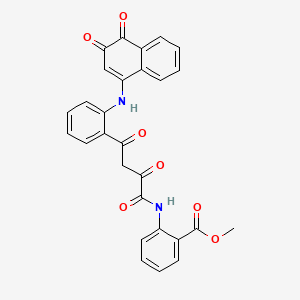
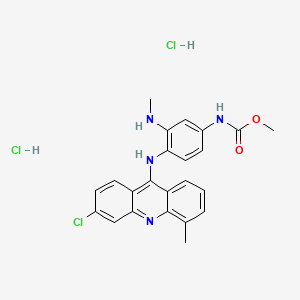
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
